

# Phenyl hexanoate chemical properties and structure

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## Compound of Interest

Compound Name: *Phenyl hexanoate*

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## Phenyl Hexanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **phenyl hexanoate**. The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.

## Core Chemical Properties

**Phenyl hexanoate** is an organic compound classified as an ester of phenol and hexanoic acid. [1][2] It is also known by its synonyms, phenyl caproate and hexanoic acid, phenyl ester.[2][3] [4][5]

## Structural and Molecular Data

The fundamental chemical identifiers and structural information for **phenyl hexanoate** are summarized in the table below.

| Property          | Value   | Source  |
|-------------------|---|---|
| Molecular Formula | C <sub>12</sub> H <sub>16</sub> O <sub>2</sub>                                | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 192.25 g/mol  | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| IUPAC Name        | phenyl hexanoate  | <a href="#">[1]</a> <a href="#">[3]</a>   |
| CAS Number        | 7780-16-7   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| SMILES            | CCCCCC(=O)OC1=CC=CC=C1  | <a href="#">[3]</a>   |
| InChI             | InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | <a href="#">[3]</a>   |
| InChIKey          | SOOXQKVMQBCEGW-UHFFFAOYSA-N   | <a href="#">[3]</a>   |

## Physicochemical Properties

A summary of the key physicochemical properties of **phenyl hexanoate** is presented below. Experimental values for properties such as boiling and melting points are not consistently reported in the literature.

| Property   | Value               | Notes               |
|--|---------------------|---------------------|
| Kovats Retention Index<br>(Standard non-polar)   | 1196                | <a href="#">[3]</a> |
| Kovats Retention Index (Semi-standard non-polar) | 1223                | <a href="#">[3]</a> |
| Topological Polar Surface Area                   | 26.3 Å <sup>2</sup> | <a href="#">[4]</a> |
| Rotatable Bond Count                             | 6                   | <a href="#">[4]</a> |
| Hydrogen Bond Acceptor<br>Count                  | 2                   | <a href="#">[4]</a> |
| Complexity                                       | 160                 | <a href="#">[4]</a> |

## Chemical Structure

**Phenyl hexanoate** consists of a hexanoyl group attached to a phenyl group through an ester linkage. The structure is characterized by the presence of a carbonyl group (C=O) and a benzene ring.

Caption: 2D structure of **phenyl hexanoate**.

## Experimental Protocols

### Synthesis of Phenyl Hexanoate via Fischer-Speier Esterification

The most common method for synthesizing **phenyl hexanoate** is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[\[1\]](#)

Materials:

- Phenol
- Hexanoic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Distilled water
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks

- Heating mantle
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine equimolar amounts of phenol and hexanoic acid in toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **phenyl hexanoate**.
- The crude product can be further purified by vacuum distillation.

## Synthesis via Acylation of Phenol

An alternative synthesis route involves the acylation of phenol with hexanoic anhydride.[\[6\]](#)

Materials:

- Phenol
- Hexanoic anhydride
- Three-neck round-bottom flask
- Condenser

- Thermometer
- Addition funnel
- Distilled water

Procedure:

- Place approximately 10 grams of phenol into a 100-mL three-neck round-bottom flask equipped with a condenser, thermometer, and an addition funnel.
- Slowly add approximately 15 mL of hexanoic anhydride to the flask with stirring.
- Heat the solution to reflux at around 250°C for approximately three hours.<sup>[6]</sup>
- After the reflux period, add approximately 25 mL of distilled water to neutralize the excess hexanoic anhydride.<sup>[6]</sup>
- The product can then be isolated and purified using standard extraction and distillation techniques as described in the Fischer-Speier method.

## Analytical Characterization

The successful synthesis and purity of **phenyl hexanoate** can be confirmed using various analytical techniques.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of **phenyl hexanoate** will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group at approximately 1760 cm<sup>-1</sup>.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

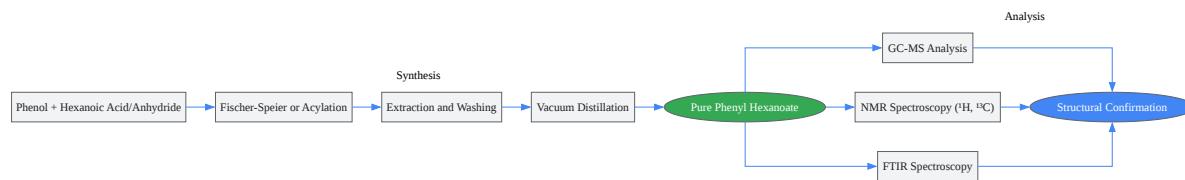
<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra will show characteristic chemical shifts for the protons and carbons of the phenyl and hexanoyl moieties.

## Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of **phenyl hexanoate** and to analyze its fragmentation pattern, further confirming its identity.<sup>[3]</sup>

## Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of **phenyl hexanoate**.



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Caption: Workflow for **Phenyl Hexanoate** Synthesis and Analysis.

## Safety and Handling

**Phenyl hexanoate** should be handled with appropriate safety precautions in a laboratory setting. While specific GHS hazard statements for **phenyl hexanoate** are not readily available, related compounds such as phenyl isocyanate are flammable and harmful if swallowed or inhaled. It is recommended to handle **phenyl hexanoate** in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[7]</sup> In case of skin contact, wash the affected area with soap

and water.<sup>[8]</sup> For eye contact, rinse thoroughly with water.<sup>[7]</sup> Store the compound in a tightly closed container in a cool, dry place away from heat and ignition sources.

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